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N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea

CCR5 antagonist HIV entry inhibitor Radioligand binding

N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea (CAS 821008-01-9) is a synthetic small-molecule urea derivative within the 1-(3,3-diphenylpropyl)-piperidinyl amide/urea class. It functions primarily as a ligand for the human CC chemokine receptor type 5 (CCR5), a G-protein-coupled receptor implicated in HIV-1 entry and inflammatory cell trafficking.

Molecular Formula C28H39N3O
Molecular Weight 433.6 g/mol
CAS No. 821008-01-9
Cat. No. B12526355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea
CAS821008-01-9
Molecular FormulaC28H39N3O
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4
InChIInChI=1S/C28H39N3O/c1-30(28(32)29-25-15-9-4-10-16-25)26-17-20-31(21-18-26)22-19-27(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-3,5-8,11-14,25-27H,4,9-10,15-22H2,1H3,(H,29,32)
InChIKeySGPYFZMLSCRVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea (CAS 821008-01-9): Procurement-Relevant Identity, Class, and Core Pharmacological Profile


N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea (CAS 821008-01-9) is a synthetic small-molecule urea derivative within the 1-(3,3-diphenylpropyl)-piperidinyl amide/urea class [1]. It functions primarily as a ligand for the human CC chemokine receptor type 5 (CCR5), a G-protein-coupled receptor implicated in HIV-1 entry and inflammatory cell trafficking [2]. The compound is characterized by a central piperidine scaffold bearing a 3,3-diphenylpropyl substituent on the piperidine nitrogen and an N'-cyclohexyl-N-methylurea moiety at the 4-position [3]. Its molecular formula is C₂₈H₃₉N₃O with a molecular weight of 433.6 g/mol and a calculated XLogP3-AA of 5.7, indicating substantial lipophilicity [3]. The compound has been curated in authoritative databases including ChEMBL (CHEMBL361444), BindingDB (BDBM50156988), and PubChem (CID 44392211) [3][4].

Why N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea Cannot Be Replaced by Just Any CCR5 Antagonist


Within the 1-(3,3-diphenylpropyl)-piperidinyl amide/urea class, the N'-substituent on the urea moiety is a critical determinant of CCR5 binding affinity, with modifications to this group producing >50-fold differences in IC₅₀ values [1]. The target compound bears an N'-cyclohexyl group, which occupies a specific hydrophobic subpocket in the CCR5 binding site, distinguishing it structurally from the more extensively optimized N'-benzylurea and phenylacetamide analogs that dominate the medicinal chemistry literature [1][2]. Substituting this compound with a more potent but structurally divergent CCR5 antagonist (e.g., maraviroc or vicriviroc) would negate its primary utility as a reference compound for structure-activity relationship (SAR) studies, as its quantitative binding profile at CCR5 (IC₅₀ = 1,800 nM) provides a defined baseline for evaluating the effect of N'-cyclohexyl→N'-aryl or urea→amide scaffold hopping on target engagement [3]. Furthermore, the compound's distinct logP and hydrogen-bond donor/acceptor profile relative to clinical-stage CCR5 antagonists may confer differential off-target interaction patterns that are valuable in selectivity panel screening [2].

N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


CCR5 Binding Affinity: Direct Comparison of N'-Cyclohexyl-Urea vs. Clinical CCR5 Antagonist Maraviroc

In a radioligand displacement assay using [125I]RANTES on CHO cell membranes stably expressing recombinant human CCR5, N'-cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea exhibited an IC₅₀ of 1,800 nM [1]. By comparison, the FDA-approved CCR5 antagonist maraviroc (UK-427,857) demonstrates an IC₅₀ of approximately 3.3 nM in the same [125I]RANTES displacement assay format, representing an approximately 545-fold difference in binding affinity [2]. This substantial potency gap is informative for SAR studies: the N'-cyclohexyl-N-methylurea motif is markedly less optimized for CCR5 engagement than the tropane-based scaffold of maraviroc, making the target compound a useful low-affinity reference point for quantifying affinity gains achieved through structural modification [1][2].

CCR5 antagonist HIV entry inhibitor Radioligand binding

Structural Differentiation: N'-Cyclohexyl vs. N'-Benzyl Urea Series SAR Within the 1-(3,3-Diphenylpropyl)-Piperidinyl Class

The Burrows et al. (2005) discovery paper established that N'-benzylurea analogs within the 1-(3,3-diphenylpropyl)-piperidinyl series achieve CCR5 binding IC₅₀ values in the range of 35–200 nM for optimized aryl-substituted benzyl groups [1]. The target compound replaces the N'-benzyl group with an N'-cyclohexyl group while retaining the N-methyl substitution on the urea nitrogen proximal to the piperidine ring. Although the target compound's IC₅₀ of 1,800 nM places it substantially below the potency of optimized N'-benzylureas, this 9- to 51-fold potency differential is attributable specifically to the N'-cyclohexyl substitution, providing a quantitative measure of the steric and electronic penalty incurred by replacing a planar aromatic N'-substituent with a saturated cycloaliphatic ring in this pharmacophore [1][2]. This makes the compound a valuable negative control for computational docking studies that parameterize hydrophobic pocket interactions in CCR5 [3].

CCR5 SAR Urea derivatives Piperidine scaffold

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Relative to Clinical CCR5 Antagonists

The target compound has a calculated XLogP3-AA of 5.7, with 1 hydrogen bond donor and 2 hydrogen bond acceptors, and a molecular weight of 433.6 g/mol [1]. In comparison, maraviroc has a lower cLogP of approximately 2.8, with 1 donor and 4 acceptors, and a molecular weight of 513.7 g/mol [2]. The target compound thus has approximately 2.9 log units higher lipophilicity than maraviroc despite a lower molecular weight, and a reduced hydrogen-bond acceptor count (2 vs. 4). These physicochemical differences are relevant for procurement decisions in permeability and metabolic stability studies: the higher logP of the target compound predicts greater passive membrane permeability but potentially higher metabolic clearance, making it a useful comparator for evaluating the contribution of lipophilicity to ADME properties within the CCR5 antagonist chemotype [3].

Lipophilicity Drug-likeness Physicochemical profiling

Utilization as a Reference Compound in QSAR Model Development for CCR5 Binding Affinity Prediction

The target compound falls within a series of 54–56 substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas for which multiple independent QSAR models have been developed, including linear free energy relationship (LFER) models, genetic algorithm-partial least squares (GA-PLS), support vector machine (SVM), and projection pursuit regression approaches [1][2]. In the Leonard & Roy (2006) QSAR study, the CCR5 binding affinity dataset encompassing the target compound yielded models with explained variance (r²) ranging from 71.9% to 80.4% and predictive variance (q²) from 67.4% to 77.0%, depending on the statistical technique employed [1]. The compound's inclusion in these validated QSAR training sets means that its experimentally determined IC₅₀ of 1,800 nM serves as a calibration point for predicting the affinity of novel structural analogs. For computational chemistry groups procuring reference standards, this compound provides an experimentally characterized data point in a well-modeled chemical space [1][3].

QSAR modeling CCR5 binding prediction Computational chemistry

Differentiation from Amide Analogs: Urea vs. Phenylacetamide Core in the 1-(3,3-Diphenylpropyl)-Piperidinyl Series

The Burrows et al. (2005) and Cumming et al. (2005) publications delineate two structural sub-classes: N'-benzylureas and N-alkyl-2-phenylacetamides. The phenylacetamide series yielded the most potent and orally bioavailable CCR5 ligands, with IC₅₀ values reaching 6.3–13 nM for optimized analogs [1][2]. The target compound, as a urea derivative, retains the urea carbonyl and N'-cyclohexyl group, which presents a distinct hydrogen-bonding geometry compared to the amide carbonyl and α-methylene group of the phenylacetamides. This scaffold-level differentiation is critical: the urea series (including the target compound) generally exhibits 10- to 100-fold lower CCR5 affinity than equivalently substituted phenylacetamides, but may offer advantages in terms of metabolic stability or off-target selectivity that are not captured by binding affinity alone [1][3]. For procurement decisions, the target compound represents the urea sub-class specifically, enabling direct comparison of urea vs. amide pharmacophores within the same 1-(3,3-diphenylpropyl)-piperidine scaffold context.

Urea vs. amide CCR5 pharmacophore Scaffold comparison

ChEMBL Max Phase Designation: Differentiation from Clinical-Stage CCR5 Antagonists

The ChEMBL database assigns this compound a Max Phase of 'Preclinical,' indicating that it has not advanced to human clinical trials, in contrast to maraviroc (Max Phase 4, approved) and vicriviroc (Max Phase 2) [1][2]. This preclinical designation is not merely an absence of clinical data; it defines the compound's procurement context as a research tool compound rather than a drug development candidate. For academic and industrial users, this distinction carries regulatory and practical significance: the compound may be procured and used under standard chemical hygiene protocols without the additional compliance burden associated with clinical-stage pharmaceutical agents, yet it retains relevance as a structurally informative CCR5 ligand for mechanistic and SAR studies [1].

Development phase Preclinical tool CCR5 research reagent

N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea: Evidence-Driven Research and Industrial Application Scenarios


CCR5 Antagonist Screening Cascade: Low-Affinity Baseline Calibration Compound

Given its CCR5 IC₅₀ of 1,800 nM (compared to maraviroc's ~3.3 nM), the compound is ideally suited as a low-affinity calibrator in CCR5 binding and functional antagonism assays [1][2]. In high-throughput screening (HTS) campaigns for novel CCR5 antagonists, inclusion of this compound as a weak-activity control defines the assay's lower sensitivity boundary, enabling robust Z'-factor calculations and hit threshold setting. Its well-characterized binding data in the [125I]RANTES displacement format ensures assay-to-assay reproducibility when used as an inter-plate reference standard [1].

Structure-Activity Relationship Studies: N'-Cyclohexyl Urea Pharmacophore Characterization

This compound is a defined reference point for evaluating the impact of N'-substitution on CCR5 binding within the 1-(3,3-diphenylpropyl)-piperidinyl urea series [1]. Researchers synthesizing novel N'-aryl, N'-heterocyclic, or N'-alkyl urea analogs can use this compound's 1,800 nM IC₅₀ as a benchmark: any new analog with IC₅₀ < 1,800 nM represents an affinity gain attributable to the N'-substituent, while analogs with IC₅₀ > 1,800 nM indicate steric or electronic penalty [3]. The compound thus serves as a zero-point in chemical optimization programs targeting the N'-urea hydrophobic pocket of CCR5.

Computational Chemistry: QSAR Model Validation and Docking Calibration

The compound belongs to a series of 54–56 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas used to develop and validate multiple QSAR models, including CoMFA, CoMSIA, LFER, and SVM-based approaches [1][2]. Procuring this compound enables experimental verification of computationally predicted CCR5 binding affinities for novel designed analogs, closing the iterative design–synthesis–assay loop. Its moderate affinity (IC₅₀ = 1,800 nM) places it in a region of the activity spectrum where prediction errors are most informative for model refinement, as highly potent or inactive compounds often reside at prediction extremes where nonlinearity may obscure model accuracy [1].

Selectivity Panel Screening: Chemokine Receptor Profiling Reference

Although direct selectivity data are not publicly available, the compound's structural divergence from clinical CCR5 antagonists—specifically its N'-cyclohexylurea motif and higher lipophilicity (XLogP3-AA = 5.7)—suggests a potentially distinct off-target interaction profile [1][2]. In chemokine receptor selectivity panels (e.g., CCR1, CCR2, CCR3, CXCR4), this compound can serve as a comparator to determine whether N'-cyclohexyl substitution confers selectivity advantages or liabilities relative to N'-benzylurea or phenylacetamide analogs. Such comparative profiling supports informed selection of chemotype-specific tool compounds for target validation studies [2].

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